molecular formula C19H15FN4O4 B11195294 5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11195294
M. Wt: 382.3 g/mol
InChI Key: ASEDUNHSZOPUID-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family This compound is characterized by the presence of two oxadiazole rings, which are heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole rings through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and appropriate dehydrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the fluorophenyl group.

    3-(2-Fluorophenyl)-1,2,4-oxadiazole: Contains the fluorophenyl group but lacks the dimethoxyphenyl group.

Uniqueness

5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the dimethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H15FN4O4

Molecular Weight

382.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O4/c1-25-14-8-7-11(9-15(14)26-2)19-23-22-17(27-19)10-16-21-18(24-28-16)12-5-3-4-6-13(12)20/h3-9H,10H2,1-2H3

InChI Key

ASEDUNHSZOPUID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4F)OC

Origin of Product

United States

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